molecular formula C12H7F3O2S B1615478 3-Thianaphthenoyltrifluoroacetone CAS No. 392-29-0

3-Thianaphthenoyltrifluoroacetone

Cat. No.: B1615478
CAS No.: 392-29-0
M. Wt: 272.24 g/mol
InChI Key: NFWFGKBSGANQQK-UHFFFAOYSA-N
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Description

3-Thianaphthenoyltrifluoroacetone is a chemical compound known for its utility in analytical chemistry, particularly in the solvent extraction of metals such as zirconium and hafnium . It is a derivative of thianaphthene, characterized by the presence of a trifluoroacetone group, which enhances its reactivity and selectivity in various chemical processes.

Future Directions

: Gerard, J., Holland, W. J., Veel, A. E., & Bozic, J. (1969). Spectrophotometric determination of iron (III) with 3-thianaphthenoyltrifluoroacetone. Microchimica Acta, 57(1-2), 724–730. Link : Johnston, J. R., Holland, W. J., & Gerard, J. (1971). This compound: A new reagent for the solvent extraction of zirconium and hafnium. Journal of Inorganic and Nuclear Chemistry, 33(12), 4031–4033. Link : Consensus. (n.d.). This compound: A new reagent for the spectrophotometric determination of cerium(IV) with pH, time, solvents, reagent concentration, and diverse ions, obeying Beer’s law and having a molar extinction. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thianaphthenoyltrifluoroacetone typically involves the reaction of thianaphthene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Thianaphthenoyltrifluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianaphthene derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)11(17)5-9(16)8-6-18-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWFGKBSGANQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192442
Record name 3-Thianaphthenoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-29-0
Record name 3-Thianaphthenoyltrifluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC80396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thianaphthenoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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